Flufenacet oxalate
Overview
Description
Flufenacet OA
Flufenacet OXA is a monocarboxylic acid that is oxoacetic acid substituted by a (4-fluorophenyl)(propan-2-yl)amino group at position 2. It is a metabolite of the herbicide flufenacet. It is an aromatic amide, a member of monofluorobenzenes and a monocarboxylic acid.
Mechanism of Action
Target of Action
Flufenacet Oxalate, also known as Flufenacet OA, is a selective herbicide . The primary target of Flufenacet OA is the inhibition of the synthesis of very-long-chain fatty acids (VLCFAs) in plants . VLCFAs are essential for a wide range of processes within plants, including cell division and the synthesis of cuticular waxes and suberin .
Mode of Action
Flufenacet OA interacts with its targets by interfering with seedling emergence and early development . It controls grasses and certain broadleaf weeds acting on cell division by inhibiting the elongase enzyme that is essential for building VLCFAs in plants .
Biochemical Pathways
The affected biochemical pathway is the synthesis of VLCFAs. Flufenacet OA inhibits the elongase enzyme, disrupting the production of VLCFAs . This disruption affects various processes in plants, including cell division and the synthesis of cuticular waxes and suberin .
Pharmacokinetics
It’s known that flufenacet oa is moderately soluble in water .
Result of Action
The molecular and cellular effects of Flufenacet OA’s action result in the control of grasses and certain broadleaf weeds . By inhibiting the synthesis of VLCFAs, Flufenacet OA disrupts essential processes in plants, leading to inhibited seedling emergence and early development .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Flufenacet OA. For instance, Flufenacet OA provides its most effective weed control when applied and subsequently moved into the soil by rainfall, sprinkler irrigation, or mechanical tillage prior to weed emergence . Additionally, the environmental fate of Flufenacet OA indicates that it may be moderately persistent and mobile in certain soil and water/sediment systems .
Biochemical Analysis
Biochemical Properties
Flufenacet oxalate plays a significant role in biochemical reactions, particularly in the inhibition of very-long-chain fatty acid (VLCFA) biosynthesis. This inhibition affects various cellular processes, including cell division and the synthesis of cuticular waxes and suberin . This compound interacts with enzymes such as keto-acyl-CoA reductase, which is involved in the VLCFA biosynthesis pathway . Additionally, it has been observed to interact with glutathione transferases (GSTs), which are involved in its detoxification .
Cellular Effects
This compound influences various types of cells and cellular processes. It affects cell function by inhibiting VLCFA biosynthesis, leading to disruptions in cell division and the synthesis of essential cellular components . This compound also impacts cell signaling pathways and gene expression, particularly those related to stress responses and detoxification mechanisms . In plants, this compound causes symptoms similar to those observed in the fiddlehead mutant of Arabidopsis thaliana .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with key enzymes in the VLCFA biosynthesis pathway. By inhibiting keto-acyl-CoA reductase, this compound disrupts the production of VLCFAs, which are crucial for various cellular functions . Additionally, enhanced GST activity has been identified as a key mechanism in the detoxification of this compound, with several GST isoforms showing high turnover rates for this compound .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is moderately stable in aerobic soil environments, with a calculated half-life of 248 days under irradiation . Over time, this compound forms several degradation products, including FOE oxalate and FOE sulfonic acid . Long-term exposure to this compound can lead to persistent disruptions in cellular function, particularly in the biosynthesis of VLCFAs .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits moderate toxicity, while higher doses can lead to significant adverse effects . In mammals, this compound has been shown to cause acute and chronic toxicity, with potential reproductive and developmental effects . Threshold effects have been observed, indicating that even small increases in dosage can lead to significant changes in toxicity levels .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily related to its detoxification and degradation. The compound is metabolized through glutathione conjugation, with GSTs playing a crucial role in this process . Additionally, this compound affects metabolic flux by inhibiting the biosynthesis of VLCFAs, leading to changes in metabolite levels and cellular function .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation are influenced by its interactions with these transporters, as well as its chemical properties .
Subcellular Localization
This compound’s subcellular localization is primarily within the cytoplasm, where it exerts its inhibitory effects on VLCFA biosynthesis . The compound may also be directed to specific compartments or organelles through targeting signals or post-translational modifications . These localization mechanisms are crucial for its activity and function within the cell.
Properties
IUPAC Name |
2-(4-fluoro-N-propan-2-ylanilino)-2-oxoacetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12FNO3/c1-7(2)13(10(14)11(15)16)9-5-3-8(12)4-6-9/h3-7H,1-2H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFKNXXCOXIZLJD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C1=CC=C(C=C1)F)C(=O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12FNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2037552 | |
Record name | Flufenacet OA | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2037552 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
201668-31-7 | |
Record name | Flufenacet oxalate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0201668317 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Flufenacet OA | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2037552 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 201668-31-7 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | FLUFENACET OXALATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MHK948F670 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
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Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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